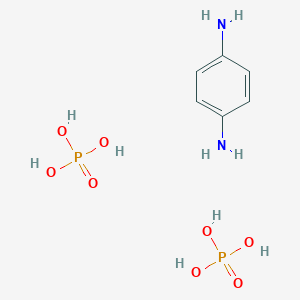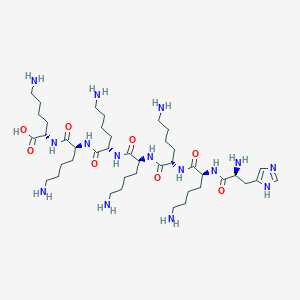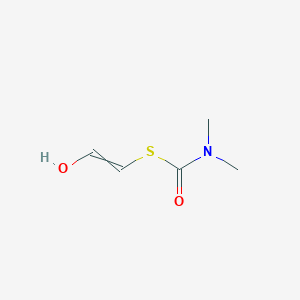
Benzene-1,4-diamine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diamine;phosphoric acid is a compound that combines benzene-1,4-diamine (also known as p-phenylenediamine) with phosphoric acid. Benzene-1,4-diamine is an organic compound with the formula C6H4(NH2)2, and phosphoric acid is a mineral acid with the formula H3PO4. This combination is significant in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,4-diamine is typically synthesized through the reduction of 4-nitroaniline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
Industrial Production Methods
In industrial settings, benzene-1,4-diamine is produced by the catalytic hydrogenation of 4-nitroaniline. The process involves the use of a hydrogenation reactor where 4-nitroaniline is treated with hydrogen gas in the presence of a palladium catalyst. Phosphoric acid is produced by reacting sulfuric acid with phosphate rock in a series of reactors, followed by filtration and concentration steps to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Nitrobenzene and halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials such as aramid fibers and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of benzene-1,4-diamine;phosphoric acid involves its interaction with various molecular targets and pathways:
Proton Conduction: Phosphoric acid facilitates proton conduction in materials, enhancing their conductivity.
Enzyme Inhibition: Benzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-diamine: Similar structure but different substitution pattern.
Benzene-1,2-diamine:
Aniline: A simpler compound with only one amino group attached to the benzene ring
Uniqueness
Benzene-1,4-diamine;phosphoric acid is unique due to its combination of an aromatic diamine with a strong acid, providing distinct chemical reactivity and applications in various fields. Its ability to undergo multiple types of reactions and its role in enhancing proton conduction make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
920015-46-9 |
|---|---|
Formule moléculaire |
C6H14N2O8P2 |
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
benzene-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.2H3O4P/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H3,1,2,3,4) |
Clé InChI |
RXCVKPMIKBZYBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N.OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)



![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)

